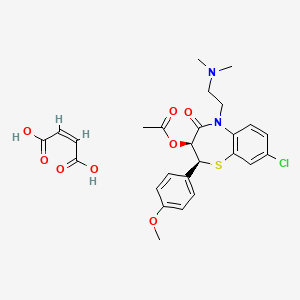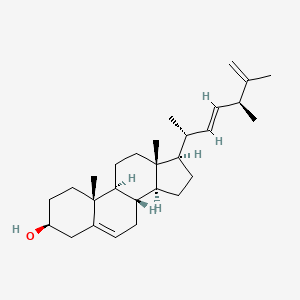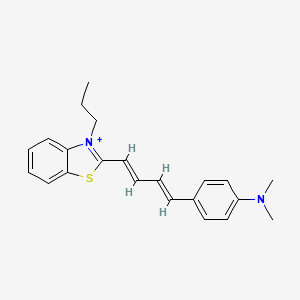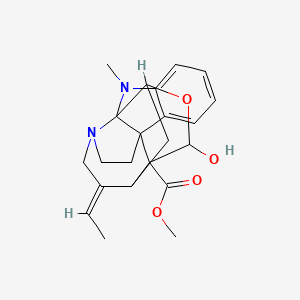
Corymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corymine is a natural product found in Hunteria zeylanica with data available.
Aplicaciones Científicas De Investigación
Traditional Uses and Pharmacological Effects of Corydalis Species
Corydalis yanhusuo, a plant rich in corymine, has been traditionally used in Chinese herbal medicine for its analgesic, antiarrhythmic, and hypnotic effects. More than 160 compounds, including corymine, have been identified from this plant. The pharmacological potential of corymine and other compounds includes applications in treating cancer, depression, pain, gastric ulcers, inflammation, and cardiac arrhythmias. A network pharmacology analysis highlighted the interactions between compounds from C. yanhusuo and various health conditions, suggesting a broad therapeutic potential for corymine and related alkaloids (Jingxia Zhang et al., 2020).
Psoralea Corylifolia and Its Bioactive Compounds
Psoralea corylifolia, another plant associated with corymine, has been used for its cardiotonic, vasodilator, antitumor, antibacterial, and anti-helminthic properties. Bioactive compounds from this plant, including coumarins, flavonoids, and meroterpenes, have shown significant pharmacological activities. This suggests a potential for corymine to be involved in various therapeutic applications, given its presence in plants with such a wide range of bioactivities (Fiaz Alam et al., 2017).
Corydalis Saxicola and Its Pharmacological Applications
Corydalis saxicola, another source of corymine, is used in traditional Chinese medicine to treat various ailments. Modern pharmacological studies support its use, showing hepatoprotective, anticancer, anti-inflammatory, analgesic, antibacterial, and anti-oxidative effects. The pharmacological profile of Corydalis saxicola suggests potential therapeutic applications for corymine in treating liver diseases, cancer, and inflammation (Yanru Guo et al., 2022).
Propiedades
Número CAS |
6472-42-0 |
|---|---|
Nombre del producto |
Corymine |
Fórmula molecular |
C22H26N2O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
methyl (15E)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-12-24-10-9-20-14-7-5-6-8-16(14)23(2)22(20,24)17-11-15(13)21(20,18(25)27-3)19(26)28-17/h4-8,15,17,19,26H,9-12H2,1-3H3/b13-4- |
Clave InChI |
KRTMWLRPHKYUJX-PQMHYQBVSA-N |
SMILES isomérico |
C/C=C\1/CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
SMILES |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
SMILES canónico |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Sinónimos |
corymine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



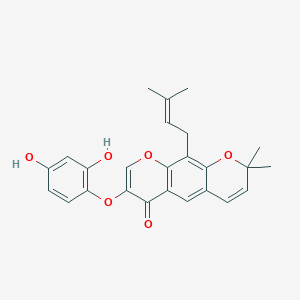
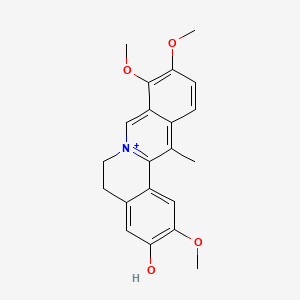
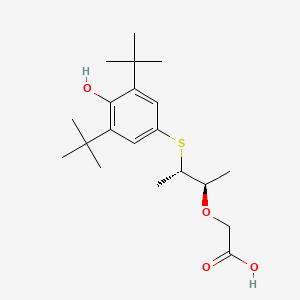
![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)
![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)
![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)
![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)

![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)

